4-bromo-N-(3-bromophenyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(3-bromophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H9Br2NO2S. It belongs to the class of sulfonamides, which are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral properties . This compound is characterized by the presence of two bromine atoms and a sulfonamide group attached to a benzene ring, making it a valuable molecule in various scientific research fields.
Mechanism of Action
Target of Action
They have been used as antibacterial drugs for decades and have unique antitumor, antidiabetic, antiviral, and anti-cancer physiological activities .
Mode of Action
The molecule’s electrostatic potential and frontier molecular orbital were investigated using density functional theory (dft), which showed that the compound had a certain nucleophilic reactivity and a high chemical stability .
Biochemical Pathways
Sulfonamides, in general, are known to interfere with bacterial folic acid synthesis, which is crucial for the synthesis of nucleic acids and the metabolism of amino acids .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, which can affect its distribution and excretion .
Result of Action
Sulfonamides, in general, are known to inhibit bacterial growth by interfering with folic acid synthesis .
Preparation Methods
The synthesis of 4-bromo-N-(3-bromophenyl)benzenesulfonamide typically involves the amidation reaction. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 3-bromoaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
4-bromo-N-(3-bromophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form amines, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Scientific Research Applications
4-bromo-N-(3-bromophenyl)benzenesulfonamide has several applications in scientific research:
Comparison with Similar Compounds
4-bromo-N-(3-bromophenyl)benzenesulfonamide can be compared with other sulfonamide derivatives such as:
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound has a fluorine atom instead of a bromine atom, which can affect its chemical reactivity and biological activity.
4-bromo-N,N,3-trimethylbenzenesulfonamide: This derivative has additional methyl groups, which can influence its solubility and interaction with biological targets.
3-bromobenzenesulfonyl chloride: This compound is a precursor in the synthesis of various sulfonamide derivatives and has different reactivity due to the presence of a sulfonyl chloride group.
Properties
IUPAC Name |
4-bromo-N-(3-bromophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2NO2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCLEMBBYDDEQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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